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Compound of Interest

Compound Name: PKI-179 (hydrate)

CAS No.: 1634621-81-0

Cat. No.: B593761 Get Quote

Executive Summary & Compound Profile
PKI-179 is a potent, orally bioavailable, dual inhibitor of PI3K (Class I isoforms ngcontent-ng-

c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) and mTOR (mTORC1/mTORC2). Originally developed during the exploration of bis-
morpholino triazine derivatives (related to PKI-587/gedatolisib), it is designed to overcome the
feedback loop activation of AKT that often limits the efficacy of pure mTOR inhibitors
(rapalogs).[1]

Physicochemical Challenges
PKI-179 presents classic BCS Class II/IV characteristics: high permeability but low aqueous

solubility.[2] It is a lipophilic solid that resists simple dissolution in water.

Critical Failure Point: Attempting to dissolve PKI-179 in pure saline or PBS will result in

immediate precipitation, clogged gavage needles, and erratic pharmacokinetic (PK) profiles.

[2][1]

Solution: The compound must be formulated as a stable homogeneous suspension using a

viscosifying agent (Methylcellulose) and a surfactant (Tween 80) to ensure uniform dosing.[2]

[1]
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Parameter Specification

Chemical Name

N-[4-[4-(4-morpholinyl)-6-(3-oxa-8-

azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-

yl]phenyl]-N'-4-pyridinyl-urea

Molecular Weight 488.54 g/mol

Target

PI3K ngcontent-ng-c1352109670="" _nghost-

ng-c1270319359="" class="inline ng-star-

inserted">

/

/

/

& mTOR

Primary Vehicle
0.5% Methylcellulose (MC) + 0.2% Tween 80 in

ddH₂O

Rec.[1][3] Dose (Mouse) 50 mg/kg (QD)

Dosing Volume 10 mL/kg (Standard)

Formulation Chemistry & Protocol
The following protocol replicates the vehicle composition cited in the primary medicinal

chemistry disclosure by Venkatesan et al. (2010). This vehicle provides steric stabilization (via

Methylcellulose) to prevent particle aggregation and reduces surface tension (via Tween 80) to

wet the hydrophobic drug powder.[1]

Reagents Required[1][2][4][5]
PKI-179 Solid Powder (Store at -20°C, desiccated).

Methylcellulose (MC): Viscosity 400 cP (2% solution).[2][1]

Tween 80 (Polysorbate 80): Viscous liquid.[2][1]
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Sterile Water for Injection or ddH₂O.[2]

Step-by-Step Preparation (Example: 20 mL Batch @ 5
mg/mL)
Target Concentration: 5 mg/mL (To deliver 50 mg/kg at 10 mL/kg volume).[2][1]

Phase A: Vehicle Preparation (Stock)
Note: Prepare the vehicle stock in advance; it can be stored at 4°C for 2-4 weeks.[2][1]

Heat 50 mL of ddH₂O to ~70°C.

Slowly disperse 0.5 g Methylcellulose powder into the hot water while stirring magnetically.

(Hot dispersion prevents clumping).[2][1]

Remove from heat and add remaining 50 mL of cold ddH₂O.

Stir at 4°C overnight to allow full hydration (solution will become clear and viscous).

Add 0.2 mL Tween 80 (0.2% v/v) and mix thoroughly.

Filter sterilize (0.22 µm) if long-term storage is required.[2][1]

Phase B: Drug Suspension (Daily Prep)
Note: Prepare fresh weekly. Store at 4°C.[2][1]

Weighing: Accurately weigh 100 mg of PKI-179 into a mortar or a glass vial.

Levigation (The "Wetting" Step):

Crucial Step: Do NOT add the bulk vehicle yet.[2]

Add a small volume (approx. 200-300 µL) of the Vehicle Stock directly to the powder.[2][1]

Use a pestle (if mortar) or a spatula (if vial) to grind the powder into a smooth, thick paste.

This eliminates air pockets and ensures the hydrophobic powder is fully wetted.
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Dilution:

Gradually add the remaining Vehicle Stock to reach a final volume of 20 mL.

Mix continuously during addition to prevent clumping.[2]

Homogenization:

Vortex vigorously for 2 minutes.

Sonication: Sonicate in a water bath for 10-15 minutes. The suspension should appear

milky white and uniform, with no visible large particulates.

Visualization: Formulation Workflow
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Figure 1: Critical Levigation Workflow. The intermediate "Paste" step is essential to prevent

hydrophobic aggregation.

In Vivo Administration Protocol (Mouse Xenograft)
[1][2][6][7]
Dosing Parameters

Route: Oral Gavage (p.o.)

Frequency: QD (Once Daily).
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Dose Range: 10 mg/kg (Threshold) to 100 mg/kg (Max Tolerated).[2] 50 mg/kg is the

recommended efficacious dose.

Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).[1]

Administration Technique[1][2][5][6][7][8][9]
Resuspend: Immediately prior to dosing, vortex the vial. Suspensions settle over time.[2]

Syringe Loading: Use a 1 mL syringe. Avoid introducing air bubbles.[2]

Needle Selection: Use a 20G or 22G ball-tipped gavage needle. Smaller needles (24G) may

clog due to the suspension particles.[2][1]

Restraint: Firmly scruff the mouse to align the esophagus.

Insertion: Gently pass the needle down the esophagus.[2] If resistance is felt, STOP. Do not

force, as esophageal rupture is fatal.[2]

Delivery: Depress plunger smoothly. Withdraw needle gently.[2]

Pharmacodynamics & Mechanism of Action[10]
To validate the efficacy of PKI-179 in your model, you must measure downstream biomarkers.

[2] PKI-179 differs from rapamycin (mTORC1 only) by blocking the PI3K-dependent feedback

loop.[1]

Key Biomarkers (Western Blot / IHC)[1][2]
p-AKT (Ser473): Direct readout of mTORC2 inhibition.[2][1] Expected Result: Decrease.

p-AKT (Thr308): Direct readout of PI3K/PDK1 inhibition.[2][1] Expected Result: Decrease.

p-S6 (Ser235/236): Readout of mTORC1 inhibition. Expected Result: Decrease.

p-4EBP1: Readout of mTORC1-dependent translation control. Expected Result: Decrease.

Visualization: Signaling Pathway Blockade
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Figure 2: Dual Inhibition Mechanism. PKI-179 blocks PI3K, mTORC1, and mTORC2,

preventing the AKT reactivation loop common in single-agent therapies.[2][1]
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Troubleshooting & FAQ
Issue Probable Cause Corrective Action

Needle Clogging Particles too large.[2]

Increase sonication time;

Ensure powder was "wetted"

properly with Tween 80 before

adding bulk MC.

Precipitation in Stomach pH shock.

PKI-179 is stable in this

suspension, but ensure

animals are not fasted

excessively (>4 hrs) unless

required, to maintain gastric

motility.[2]

Inconsistent Efficacy Settling of suspension.
Vortex the dosing vial between

every 3-4 mice.

Weight Loss >15% Toxicity.

Reduce dose to 25 mg/kg or

switch to a "5 days on / 2 days

off" schedule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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